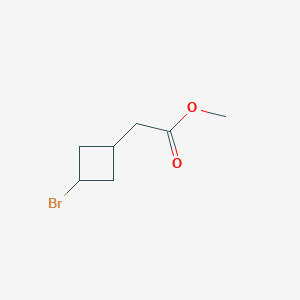
Methyl 2-(3-bromocyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-bromocyclobutyl)acetate is a compound that can be derived from cyclobutyl precursors. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the characteristics of this compound.
Synthesis Analysis
The synthesis of related bromocyclobutyl compounds has been achieved through cycloaddition reactions. For instance, 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide were synthesized from the cycloaddition products of allene with acrylonitrile and vinyl benzoate . This suggests that a similar synthetic approach could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was determined from single-crystal data, revealing that molecules are linked by N—H⋯O hydrogen bonds and adopt different conformations in the crystal . Although this compound is not a direct analog of this compound, the use of IR spectroscopy and X-ray crystallography could similarly be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of bromocyclobutyl compounds in solvolysis reactions has been studied, providing insights into their chemical behavior. The rate constants for solvolysis of 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide in aqueous ethanol were determined, and a correlation with the solvolysis rates of analogous bromides was established . Additionally, the bromination-dehydrobromination of methyl (E)-3-(4-methylbenzenesulfonyl)prop-2-enoate to give a related bromo compound, which then underwent nucleophilic attack in reactions with dimethyl malonate and methyl acetoacetate, was described . These studies suggest that this compound could also undergo similar solvolysis and nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The vibrational spectra of related cyclobutyl acetate compounds have been analyzed, providing information on their physical and chemical properties. The Raman and infrared spectra of methyl 2,2-dimethyl-3-ketocyclobutyl acetate and methyl 2,2-dimethyl-3-hydroxycyclobutyl acetate were studied, and characteristic group frequencies were discussed . This analysis could be indicative of the types of vibrational frequencies that might be expected for this compound, which could be used to infer certain physical properties such as bond strengths and molecular conformation.
Aplicaciones Científicas De Investigación
Vibrational Spectra Analysis
Methyl 2-(3-bromocyclobutyl)acetate has been analyzed in the context of vibrational spectra. Studies have examined the Raman and infrared spectra of related cyclobutyl acetates, providing insights into their characteristic group frequencies and structural analysis based on vibrational modes. This type of research aids in understanding the molecular structure and chemical behavior of these compounds (Selvarajan, Subramanian, & Rao, 2013).
Synthetic Chemistry and Drug Design
In synthetic chemistry, derivatives of this compound have been used as precursors in the synthesis of a variety of biologically active compounds. For instance, the synthesis processes involving reactions with different agents led to the production of compounds with potential applications in pharmacology, such as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Molecular Structure Elucidation
The molecular structure of compounds related to this compound has been determined using techniques like single crystal X-ray diffraction. This provides detailed information about the molecular geometry, bond lengths, and angles, contributing to a better understanding of the compound's chemical characteristics and potential reactivity (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).
Catalysis and Organic Synthesis
Research has also delved into the application of related cyclobutyl compounds in catalysis. For example, studies on methylenecyclopropanes, which bear structural similarities to this compound, have explored their transformation into cyclobutenes under palladium catalysis. Such transformations are significant in organic synthesis, providing pathways to create complex molecules for various applications (Shi, Liu, & Tang, 2006).
Propiedades
IUPAC Name |
methyl 2-(3-bromocyclobutyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPMQMQCIJYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
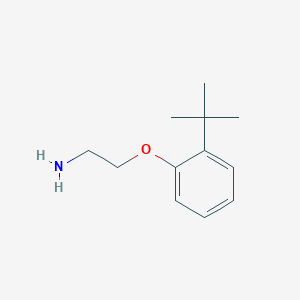
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)
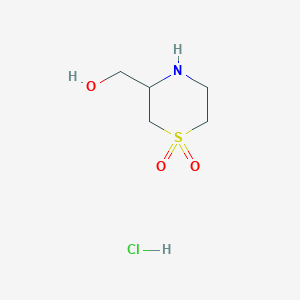

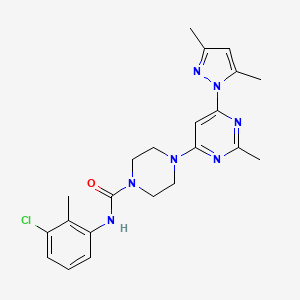
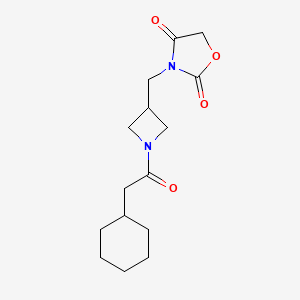
![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)